molecular formula C9H16N2O B7810074 1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone

1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone

Cat. No.: B7810074
M. Wt: 168.24 g/mol
InChI Key: SQSQXLWKABIKHW-BDAKNGLRSA-N
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Description

1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone is a fascinating organic compound featuring a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone typically involves a multistep process. One common method includes:

  • Starting from a pyridine derivative, the molecule undergoes a series of hydrogenation reactions to form the hexahydro-1H-pyrrolo[3,4-b]pyridine core.

  • Functionalization of this core with appropriate reagents such as acetyl chloride can lead to the ethanone substituent.

Reaction conditions often include controlled temperatures (ranging from -10°C to room temperature), inert atmospheres (e.g., nitrogen or argon), and specific catalysts like palladium or platinum for hydrogenation steps.

Industrial Production Methods

In industrial settings, the production of this compound would likely be scaled up using similar synthetic routes. Optimizations might include continuous flow reactors for better control of reaction conditions and increased yield. Cost-effective catalysts and greener solvents could also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone can undergo various types of chemical reactions:

  • Oxidation: : It can be oxidized to form corresponding carbonyl derivatives.

  • Reduction: : Hydrogenation can lead to more reduced states, altering its functionality.

  • Substitution: : Functional groups on the pyrrolo-pyridine core can be substituted with nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

  • Reducing Agents: : Sodium borohydride (NaBH₄), Hydrogen gas (H₂) with palladium on carbon (Pd/C)

  • Substitution Reagents: : Halogens (Cl₂, Br₂), organolithium reagents (R-Li)

Major Products

The products of these reactions vary based on the conditions and reagents used, often resulting in derivatives with modified functional groups that retain the core bicyclic structure.

Scientific Research Applications

1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone finds applications across several scientific fields:

  • Chemistry: : Used as an intermediate in organic synthesis, facilitating the construction of complex molecular architectures.

  • Biology: : Studied for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

  • Medicine: : Explored for therapeutic applications, including its role as a precursor to pharmacologically active compounds.

  • Industry: : Employed in material science for the development of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is linked to its chemical structure:

  • Molecular Targets: : It may interact with enzyme active sites or cellular receptors, influencing biological pathways.

  • Pathways Involved: : Depending on its substitution pattern, it might modulate neurotransmission, signal transduction, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3R,5aR)-hexahydro-4H-pyrrolo[3,2-b]pyridine-4(2H)-yl)ethanone

  • 1-((3R,4aS)-tetrahydro-1H-pyrrolo[3,4-b]pyridine-6(1H)-yl)ethanone

Uniqueness

Compared to similar compounds, 1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone is unique due to its specific stereochemistry and the nature of its substituents

Properties

IUPAC Name

1-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7(12)11-5-8-3-2-4-10-9(8)6-11/h8-10H,2-6H2,1H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSQXLWKABIKHW-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CCCNC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@H]2CCCN[C@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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